molecular formula C19H18Cl3N2O3P B11702171 Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate

Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate

Cat. No.: B11702171
M. Wt: 459.7 g/mol
InChI Key: BCHVCHKWNZPCKQ-UHFFFAOYSA-N
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Description

Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with chloro and amino groups, as well as a phosphonate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Chloro and Amino Groups: The chloro and amino groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while the amino group can be introduced through nucleophilic substitution using aniline derivatives.

    Phosphonate Ester Formation: The final step involves the introduction of the phosphonate ester group. This can be achieved through a reaction with diethyl phosphite under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Aniline derivatives, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate involves its interaction with specific molecular targets. For example, in its potential anticancer activity, the compound may inhibit enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, used in various chemical and biological applications.

    Phosphonate Esters: A class of compounds with similar phosphonate ester groups, used in medicinal chemistry and material science.

Uniqueness

Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate is unique due to its combination of chloro, amino, and phosphonate ester groups on the quinoline core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H18Cl3N2O3P

Molecular Weight

459.7 g/mol

IUPAC Name

3,6-dichloro-N-(4-chlorophenyl)-2-diethoxyphosphorylquinolin-4-amine

InChI

InChI=1S/C19H18Cl3N2O3P/c1-3-26-28(25,27-4-2)19-17(22)18(23-14-8-5-12(20)6-9-14)15-11-13(21)7-10-16(15)24-19/h5-11H,3-4H2,1-2H3,(H,23,24)

InChI Key

BCHVCHKWNZPCKQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=NC2=C(C=C(C=C2)Cl)C(=C1Cl)NC3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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